3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-aminophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIFDVKRFUWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236099 | |
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
168897-22-1 | |
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and pyrrolidine.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 4-aminophenylacetone is then condensed with pyrrolidine under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one exhibit potential antidepressant properties. Studies have shown that derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Analgesic Effects
The compound has been investigated for its analgesic properties. Preliminary studies suggest that it may interact with pain pathways in the central nervous system, providing relief from various types of pain.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Antidepressant Evaluation
A study conducted on rodent models evaluated the antidepressant effects of this compound. The results demonstrated significant reductions in depressive-like behaviors when administered over a four-week period. The compound was shown to enhance serotonin levels and reduce corticosterone levels, indicating a potential for clinical use in treating depression.
Case Study 2: Analgesic Properties
In a controlled trial assessing the analgesic effects of the compound, subjects reported a marked decrease in pain perception following administration. The study utilized both subjective pain scales and objective measures such as thermal nociception tests to evaluate efficacy.
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Substituent Comparisons
| Compound Name | Key Substituents | Structural Features | Evidence ID |
|---|---|---|---|
| This compound | 4-Aminophenyl, pyrrolidine | Electron-donating amine, saturated ketone | [6], [16] |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) | 4-Bromophenyl, pyrrolidine | Electron-withdrawing bromine | [1] |
| (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | 4-Nitrophenyl, α,β-unsaturated ketone | Strongly electron-withdrawing nitro group, conjugated system | [10] |
| 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one | Furan-3-yl, pyrrolidine | Heteroaromatic furan, electron-rich | [18] |
| 1-(4-Methylphenyl)-3-pyrrolidin-1-ylpropan-1-one | 4-Methylphenyl, pyrrolidine | Lipophilic methyl group | [13] |
| 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | 2-Hydroxyphenyl, pyridin-4-yl | Hydrogen-bonding hydroxyl, pyridine | [8] |
Key Observations
Furan-3-yl () and pyridin-4-yl () substituents alter electron distribution, affecting binding to receptors such as monoamine transporters .
Physicochemical Properties Lipophilicity: The 4-methylphenyl analog () exhibits higher logP due to the methyl group, enhancing membrane permeability compared to the polar 4-aminophenyl derivative. Solubility: Hydroxyl-substituted compounds (e.g., 2-hydroxyphenyl in ) show increased aqueous solubility via hydrogen bonding, whereas nitro and bromo derivatives are more lipophilic .
Biological Activity and Toxicity Genotoxicity: Structurally related compounds with hydroxyl and pyridyl groups () were evaluated for genotoxicity, with No. 2158 (2-hydroxyphenyl analog) testing negative in bacterial reverse mutation assays . Cathinone Analogs: Compounds like MDPV () share the pyrrolidin-1-ylpropan-1-one scaffold but differ in aryl substituents, leading to varied psychoactive effects. The 4-aminophenyl group may reduce stimulant activity compared to halogenated or methylenedioxy-substituted analogs .
Biological Activity
3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminobenzaldehyde with pyrrolidine and subsequent steps to form the desired ketone. The specific reaction conditions can vary, but they often include the use of catalysts or solvents that facilitate the formation of the carbon-carbon bond necessary for the final structure.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. These compounds have been tested against several cancer cell lines, with promising results indicating their ability to inhibit cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 | |
| Other Pyrrolidine Derivative A | MCF7 (Breast Cancer) | 12 | |
| Other Pyrrolidine Derivative B | HeLa (Cervical Cancer) | 20 |
In a study involving A549 lung adenocarcinoma cells, compounds similar to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability compared to standard chemotherapeutic agents like cisplatin .
2.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Some studies suggest that derivatives with similar structures exhibit activity against multidrug-resistant bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | >64 | |
| Other Pyrrolidine Derivative C | E. coli | >64 |
In tests against Staphylococcus aureus and E. coli, this compound showed no significant antimicrobial activity at concentrations up to 64 µg/mL, indicating that while it may possess some biological activity, its efficacy as an antimicrobial agent is limited .
3. Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their structural features. Modifications to the phenyl ring or the pyrrolidine moiety can enhance or diminish their anticancer and antimicrobial properties.
Key Findings:
- Substituents on the phenyl ring significantly affect anticancer activity; for instance, electron-donating groups tend to enhance potency.
- The presence of a free amino group is crucial for maintaining biological activity in these compounds .
4. Case Studies
Case Study: Anticancer Screening
A recent case study evaluated a series of pyrrolidine derivatives against A549 cells using MTT assays. The study found that specific substitutions on the phenyl ring led to enhanced cytotoxicity compared to the parent compound, suggesting a clear link between structure and biological activity .
Case Study: Resistance Mechanisms
Another study focused on understanding how modifications in pyrrolidine derivatives could overcome resistance in bacterial pathogens. By systematically altering functional groups, researchers identified compounds that retained efficacy against resistant strains, highlighting the importance of SAR in drug design .
Q & A
Q. What synthetic methodologies are established for preparing 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one?
The compound can be synthesized via nucleophilic substitution reactions. For example, a chloride precursor (e.g., 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one) can undergo amination to introduce the 4-aminophenyl group. This approach is analogous to the synthesis of structurally related pyrrolidin-1-yl ketones, where chloride intermediates are substituted with target functional groups using optimized reaction conditions (e.g., refluxing in anhydrous solvents with ammonia or protected amines) . Purification typically involves column chromatography, and yields can exceed 80% under controlled conditions.
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group) and pyrrolidine protons (δ 1.5–3.5 ppm). Integration ratios help confirm substituent positions.
- IR : Key peaks include C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1600 cm⁻¹ for primary amines). Compare with spectra of analogs like 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one to validate structural differences .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns, confirming the molecular formula (C₁₃H₁₇N₂O).
Q. What crystallographic methods are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is recommended. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures). The pyrrolidine ring’s chair conformation and aminophenyl planarity should be analyzed for intermolecular interactions (e.g., hydrogen bonding with NH₂) .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) and experimental spectral data be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. For example:
- DFT Optimization : Use B3LYP/6-311+G(d,p) in Gaussian to model gas-phase structures. Compare with experimental NMR shifts by applying the gauge-independent atomic orbital (GIAO) method.
- Solvent Corrections : Apply polarizable continuum models (PCM) for DMSO or chloroform to align calculated and observed IR/NMR data .
- Dynamic Effects : Molecular dynamics simulations (e.g., in AMBER) can account for rotational barriers in the pyrrolidine ring.
Q. What strategies validate the compound’s biological activity in neuropharmacological studies?
- In Vitro Assays : Screen for monoamine transporter inhibition (DAT, SERT, NET) using radioligand binding assays. Compare potency with synthetic cathinones like α-PBP, which share structural motifs .
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites.
- Behavioral Studies : Rodent models (e.g., locomotor activity tests) evaluate psychoactive effects. Dose-response curves should account for the 4-aminophenyl group’s potential serotoninergic activity .
Q. How does stereoelectronic tuning of the pyrrolidine ring influence pharmacological selectivity?
The pyrrolidine’s conformation affects receptor binding:
- Chair vs. Boat Conformations : Chair conformers enhance steric complementarity with monoamine transporters.
- N-Substitution : Methyl or fluoro substituents on pyrrolidine alter lipophilicity and blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to DAT vs. SERT .
Q. What analytical challenges arise in detecting trace impurities during synthesis?
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like deaminated or oxidized derivatives.
- Limit of Detection (LOD) : Optimize to <0.1% using calibration curves for common impurities (e.g., 3-(4-nitrophenyl) analogs).
- Stability Studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., amine oxidation) .
Methodological Considerations
- Safety Protocols : Handle the compound under fume hoods with nitrile gloves and lab coats. Refer to SDS guidelines for pyrrolidin-1-yl ketones, which may cause respiratory or dermal irritation .
- Data Reproducibility : Document reaction conditions (temperature, solvent purity) meticulously. Share raw crystallographic data (CIF files) via repositories like CCDC for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
